molecular formula C26H29N2O6- B140195 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(tert-butoxycarbonylamino)piperidine-4-carboxylate CAS No. 368866-07-3

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(tert-butoxycarbonylamino)piperidine-4-carboxylate

Cat. No.: B140195
CAS No.: 368866-07-3
M. Wt: 465.5 g/mol
InChI Key: SHJZHFAOEGNFGY-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-25(2,3)34-23(31)27-26(22(29)30)12-14-28(15-13-26)24(32)33-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21H,12-16H2,1-3H3,(H,27,31)(H,29,30)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJZHFAOEGNFGY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N2O6-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428238
Record name 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(tert-butoxycarbonylamino)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368866-07-3
Record name 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(tert-butoxycarbonylamino)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Boc Protection of 4-Aminopiperidine-4-carboxylic Acid

The initial step involves reacting 4-aminopiperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to yield 4-(Boc-amino)piperidine-4-carboxylic acid .

Reaction Conditions:

  • Solvent: 1,4-Dioxane/water (1:1 v/v)

  • Base: Anhydrous sodium carbonate (Na₂CO₃)

  • Temperature: 25°C

  • Atmosphere: Inert (nitrogen or argon)

  • Time: 30 minutes.

The base deprotonates the amine, facilitating nucleophilic attack on the Boc anhydride. The Boc group selectively protects the primary amine, leaving the secondary amine available for subsequent reactions.

Step 2: Fmoc Protection of the Secondary Amine

The Boc-protected intermediate is then treated with Fmoc chloride to introduce the Fmoc group at the secondary amine position.

Reaction Conditions:

  • Solvent: 1,4-Dioxane

  • Base: Lithium hydroxide monohydrate (LiOH·H₂O)

  • Reagent: Fmoc chloride (1.1 equivalents)

  • Temperature: 25°C

  • Time: 12–16 hours (overnight)

  • Work-up: Acidification to pH 3 with HCl, followed by ethyl acetate extraction and filtration.

Yield: 89% (858 mg from 500 mg starting material).

Mechanistic Insight:

Lithium hydroxide maintains a basic pH, enabling the secondary amine to react with Fmoc chloride. The Fmoc group’s UV-active fluorenyl moiety allows for facile monitoring via HPLC or LCMS.

Optimization and Critical Parameters

Solvent Selection

1,4-Dioxane is preferred for its ability to dissolve both aqueous and organic phases, ensuring homogeneous reaction conditions. Alternatives like THF or DMF may compromise yield due to side reactions.

Stoichiometry and Equivalents

  • Boc anhydride: 1.2 equivalents to ensure complete primary amine protection.

  • Fmoc chloride: 1.1 equivalents to minimize di-Fmoc byproduct formation.

pH Control

  • Step 1: pH 8–9 (maintained by Na₂CO₃) optimizes Boc activation.

  • Step 2: Post-reaction acidification to pH 3 precipitates the product, enhancing purity.

Analytical Data and Characterization

Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₂₆H₃₀N₂O₆
Molecular Weight466.53 g/mol
AppearanceWhite to off-white powder
Melting PointNot reported (decomposes upon heating)
SolubilitySoluble in DMSO, DMF; insoluble in H₂O
Storage2–8°C, sealed in dry conditions

Spectroscopic Validation

  • LCMS (ESI): [M+H]⁺ = 467.2 (theoretical: 467.2).

  • ¹H NMR (DMSO-d₆): Characteristic peaks for Boc (δ 1.38 ppm, singlet) and Fmoc (δ 4.2–4.4 ppm, multiplet).

Applications in Peptide Synthesis

The dual-protected piperidine derivative serves as a rigid scaffold in constrained peptide design, particularly for kappa opioid receptor agonists. Its orthogonal protection allows sequential deprotection:

  • Boc Removal: Trifluoroacetic acid (TFA) treatment.

  • Fmoc Removal: 20% piperidine in DMF.

Comparative Analysis of Synthetic Routes

While the reported method achieves high yields, alternative approaches include:

  • Microwave-Assisted Synthesis: Reduces reaction time but risks thermal degradation.

  • Solid-Phase Synthesis: Immobilizes the piperidine core on resin, though scalability is limited.

Challenges and Troubleshooting

  • Byproduct Formation: Excess Fmoc chloride may lead to di-Fmoc adducts; stoichiometric control is critical.

  • Low Solubility: Precipitation during work-up necessitates careful pH adjustment to avoid product loss .

Chemical Reactions Analysis

Types of Reactions: 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Deprotected Amines: Resulting from the removal of Boc and Fmoc groups.

    Substituted Piperidines: Formed through nucleophilic substitution reactions.

    Piperidones and Reduced Piperidines: Products of oxidation and reduction reactions.

Scientific Research Applications

Peptide Synthesis

Overview:
One of the primary applications of 4-(Boc-amino)-1-Fmoc-piperidine-4-carboxylic acid is in the synthesis of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the formation of peptide bonds without compromising the integrity of sensitive side chains.

Key Properties:

  • Molecular Formula: C26H30N2O6
  • Molecular Weight: 466.53 g/mol
  • CAS Number: 183673-66-7

Synthesis Example:
A typical synthesis involves coupling this amino acid with other amino acids to form longer peptide chains. The reaction conditions often include:

  • Solvents: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
  • Coupling Agents: DIC (Dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

Development of Therapeutic Agents

Overview:
Research has demonstrated that derivatives of 4-(Boc-amino)-1-Fmoc-piperidine-4-carboxylic acid can function as kappa opioid receptor agonists. These compounds are being investigated for their potential in pain management therapies.

Case Study:
A study reported the synthesis of peptide amides using this compound as a building block, which exhibited significant binding affinity to kappa opioid receptors. The results indicated potential applications in analgesics and treatment for mood disorders.

Formation of Water-Soluble Peptides

Overview:
The cyclic structure and specific substitutions on the piperidine ring enhance the solubility of peptides in aqueous environments, making them suitable for biological applications.

Research Findings:
Peptides synthesized with 4-(Boc-amino)-1-Fmoc-piperidine-4-carboxylic acid were shown to adopt highly helical structures, which is advantageous for biological activity and stability in physiological conditions.

Data Table: Synthesis Yield and Conditions

Reaction TypeYield (%)Conditions
Coupling with Glycine65DMF, DIC, 24 hours at room temperature
Formation of Kappa Agonist Peptide58DCM, HBTU, 12 hours at room temperature
Solubility TestingN/AAqueous buffer solution

Mechanism of Action

The compound exerts its effects primarily through its protective groups, which prevent unwanted reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, while the Fmoc group is stable under acidic conditions but can be removed under basic conditions. This orthogonal protection strategy allows for selective deprotection and functionalization of the amino group .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-[(tert-Butoxycarbonyl)amino]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-4-carboxylic acid
  • CAS Number : 183673-66-7
  • Molecular Formula : C₂₆H₃₀N₂O₆
  • Molecular Weight : 466.52 g/mol
  • Protecting Groups: Dual protection with tert-butoxycarbonyl (Boc) on the amino group and fluorenylmethyloxycarbonyl (Fmoc) on the piperidine nitrogen .

Applications :
This compound is a key intermediate in solid-phase peptide synthesis (SPPS), enabling orthogonal deprotection strategies for constructing complex peptides. Its dual protection allows selective removal of Boc (acid-sensitive) and Fmoc (base-sensitive) groups .

Comparison with Structurally Similar Compounds

Molecular Structure and Protecting Groups

Compound Name CAS Number Protecting Groups Molecular Formula Molecular Weight (g/mol) Key Structural Features
4-(Boc-Amino)-1-Fmoc-Piperidine-4-Carboxylic Acid 183673-66-7 Boc (amine), Fmoc (N1) C₂₆H₃₀N₂O₆ 466.52 Dual orthogonal protection
4-Amino-1-Boc-Piperidine-4-Carboxylic Acid 183673-71-4 Boc (N1) C₁₁H₂₀N₂O₄ 244.29 Single Boc protection, free amino group
4-(Fmoc-Amino)-1-(4-Methoxybenzyl)-Piperidine-4-Carboxylic Acid 916421-85-7 Fmoc (amine), 4-Methoxybenzyl (N1) C₂₉H₃₀N₂O₅ 486.57 Bulky aromatic substitution enhances steric hindrance
4-(Fmoc-Amino)-1-(4-Fluorobenzyl)-Piperidine-4-Carboxylic Acid 916421-79-9 Fmoc (amine), 4-Fluorobenzyl (N1) C₂₈H₂₇FN₂O₄ 474.53 Fluorine substitution improves metabolic stability
1-Boc-4-(N-Boc-Amino)Piperidine-4-Carboxylic Acid 189321-65-1 Boc (amine and N1) C₁₆H₂₈N₂O₆ 344.38 Double Boc protection; limited orthogonal utility

Key Observations :

  • Dual Protection: The target compound’s Boc/Fmoc combination enables sequential deprotection, unlike single-protected analogs (e.g., 4-Amino-1-Boc-piperidine-4-carboxylic acid) .
  • Substituent Effects : Aromatic N1 substitutions (e.g., 4-methoxybenzyl) increase steric bulk, impacting solubility and coupling efficiency in SPPS .

Comparative Insights :

  • Aqueous SPPS Compatibility: The target compound’s Fmoc group facilitates base-driven deprotection, but its solubility is inferior to single-Boc analogs. Nanoparticle dispersion (250–500 nm) mitigates this issue .
  • Structural Rigidity: 4-Amino-1-Boc-piperidine-4-carboxylic acid’s free amino group allows hydrogen bonding, promoting helical conformations in peptides .

Physical and Chemical Properties

Property 4-(Boc-Amino)-1-Fmoc-Piperidine-4-Carboxylic Acid 4-Amino-1-Boc-Piperidine-4-Carboxylic Acid 4-(Fmoc-Amino)-1-(4-Fluorobenzyl)-Piperidine-4-Carboxylic Acid
Melting Point Not reported 289–294°C Not reported
Log S (ESOL) -3.5 (predicted) -2.1 -3.8 (predicted)
Hydrogen Bond Donors 2 3 2
Topological Polar Surface Area (TPSA) 107 Ų 89 Ų 98 Ų

Notes:

  • The target compound’s higher TPSA (107 Ų) reflects its dual polar protecting groups, reducing membrane permeability compared to less polar analogs .
  • 4-Amino-1-Boc-piperidine-4-carboxylic acid’s high melting point (289–294°C) suggests strong crystalline packing, advantageous for purification .

Biological Activity

4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic acid, also known as N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid, is a cyclic α,α-disubstituted amino acid that has garnered attention in the field of peptide synthesis. This compound is particularly noted for its role in the preparation of water-soluble and highly helical peptides, which are crucial for various biological applications, including drug development and molecular biology.

  • Molecular Formula : C26H30N2O6
  • Molecular Weight : 466.534 g/mol
  • CAS Number : 183673-66-7
  • Solubility : Highly soluble in water (462 mg/ml) and other polar solvents, which facilitates its use in peptide synthesis .

Peptide Synthesis

The primary biological application of 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic acid lies in its use as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group allows for selective deprotection under mild conditions, which is essential for constructing complex peptide sequences without side reactions.

  • Fmoc Deprotection Efficiency : Studies have shown that this compound can effectively replace traditional reagents like piperidine in Fmoc removal processes, demonstrating similar or improved efficiency in peptide yield and purity .
  • Case Study : In a comparative study involving 21 peptides synthesized using 4-methylpiperidine as a deprotecting agent, results indicated that the purity and yield were comparable to those achieved with conventional methods using piperidine . This suggests that derivatives of piperdine, such as 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic acid, can serve as viable alternatives in peptide synthesis.

Biological Activity and Applications

The biological activity of this compound extends beyond its synthetic utility:

  • Antimicrobial Activity : Preliminary studies suggest that peptides synthesized with this amino acid exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Cell Penetration : The structural characteristics allow certain derivatives to penetrate cell membranes effectively, which is advantageous for drug delivery systems .

Table of Biological Properties

PropertyValue
Log P (octanol-water partition coefficient)-0.41
GI AbsorptionHigh
BBB PermeantNo
CYP InhibitionNone
Solubility462 mg/ml

Case Studies

  • Synthesis of Helical Peptides : Research indicates that incorporating 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic acid into peptide sequences enhances the helical content of the resulting peptides, which is critical for their biological function and stability in physiological conditions .
  • Continuous Flow SPPS : Recent advancements have integrated this compound into continuous flow SPPS methodologies, allowing for more efficient synthesis with reduced waste and higher yields compared to traditional batch processes .

Q & A

Q. What is the structural significance of Boc and Fmoc protecting groups in this compound for peptide synthesis?

The Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups provide orthogonal protection for the amino functionality during solid-phase peptide synthesis (SPPS). Boc is acid-labile (removed with trifluoroacetic acid), while Fmoc is base-labile (cleaved with piperidine), enabling sequential deprotection without interfering with other functional groups. This dual protection is critical for synthesizing complex peptides with controlled regiochemistry .

Q. What analytical methods are recommended for verifying the purity and identity of this compound?

High-performance liquid chromatography (HPLC) is essential for assessing purity (>97% as per commercial standards) . Structural confirmation requires Fourier-transform infrared spectroscopy (FT-IR) for functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for Boc/Fmoc) and nuclear magnetic resonance (NMR) to resolve piperidine ring protons and protecting group signatures . Mass spectrometry (exact mass: 466.215 Da) further validates molecular identity .

Q. How should researchers handle this compound to ensure safety and minimize waste contamination?

Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Waste must be segregated and treated by certified hazardous waste services to prevent environmental release of persistent Fmoc byproducts (e.g., dibenzofulvene) .

Advanced Research Questions

Q. How can low coupling efficiency of this compound in SPPS be addressed?

Poor solubility in aqueous/organic solvents is a common issue. A validated approach involves pulverizing the compound into nanoparticles (250–750 nm) using ball milling with PEG dispersants, enhancing dispersion in SPPS reaction media . Alternatively, optimize activation with HBTU/HOBt and use DMF as a solvent to improve reaction kinetics .

Q. What experimental strategies resolve contradictory NMR data suggesting incomplete Boc/Fmoc deprotection?

Contradictory NMR peaks (e.g., residual tert-butyl signals at ~1.4 ppm) may indicate incomplete acidolysis of Boc. Verify deprotection conditions: use 30% TFA in DCM for 30 min, followed by thorough washing with DCM. For Fmoc, ensure piperidine (20% in DMF) is freshly prepared to prevent amine scavenging by CO₂ absorption . Confirm complete deprotection via Kaiser test or MALDI-TOF MS .

Q. How does the steric bulk of this compound influence its incorporation into β-sheet-rich peptide sequences?

The 4-carboxylic acid moiety and dual protecting groups introduce steric hindrance, potentially disrupting β-sheet formation. Mitigate this by (i) incorporating proline or glycine spacers to reduce backbone rigidity or (ii) using microwave-assisted SPPS to enhance coupling efficiency in sterically challenging regions .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound post-synthesis?

After Boc/Fmoc introduction, use reverse-phase flash chromatography (C18 column, acetonitrile/water gradient) for preliminary purification. Recrystallization from ethyl acetate/hexane (1:3) yields high-purity crystals (mp: ~150–155°C, estimated) .

Q. How can researchers validate the stability of this compound under long-term storage?

Store desiccated at –20°C to prevent hydrolysis. Monitor stability via monthly HPLC analysis; degradation manifests as additional peaks at ~254 nm (e.g., free piperidine-carboxylic acid or Fmoc cleavage products) .

Data Contradiction Analysis

Q. Why might LC-MS data show a molecular ion peak inconsistent with the expected mass?

Discrepancies may arise from adduct formation (e.g., Na⁺ or K⁺) or in-source fragmentation. Use high-resolution MS (HRMS) to distinguish between adducts ([M+Na]⁺ = 489.198 Da) and the parent ion (466.215 Da). For fragmentation, employ collision-induced dissociation (CID) to identify cleavage patterns (e.g., loss of CO₂ from the carboxylic acid group) .

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